molecular formula C16H23NO3S B393395 Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate CAS No. 311775-12-9

Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B393395
CAS No.: 311775-12-9
M. Wt: 309.4g/mol
InChI Key: URZHEBPMFRWYSZ-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate is an organic compound with a complex structure that includes a thiophene ring, a cyclohexylcarbonyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group may enhance its binding affinity to these targets, while the thiophene ring can participate in various electronic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(cyclohexylcarbonyl)amino]-5-ethyl-3-thiophenecarboxylate
  • Ethyl 2-[(cyclohexylcarbonyl)amino]-4,5-dimethyl-2-thiophenecarboxylate

Uniqueness

Ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both cyclohexylcarbonyl and ethyl ester groups further distinguishes it from similar compounds, potentially leading to unique applications and properties.

Properties

CAS No.

311775-12-9

Molecular Formula

C16H23NO3S

Molecular Weight

309.4g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H23NO3S/c1-4-20-16(19)13-10(2)11(3)21-15(13)17-14(18)12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H,17,18)

InChI Key

URZHEBPMFRWYSZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2

Origin of Product

United States

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